molecular formula C7H15NO B1629932 4-Methoxy-3-methylpiperidine CAS No. 373604-48-9

4-Methoxy-3-methylpiperidine

Cat. No.: B1629932
CAS No.: 373604-48-9
M. Wt: 129.2 g/mol
InChI Key: IANZRNIJJWLDGA-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpiperidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZRNIJJWLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629547
Record name 4-Methoxy-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373604-48-9
Record name 4-Methoxy-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Methoxy-3-methylpiperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Methoxy-3-methylpiperidine hydrochloride. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes information based on the well-understood physicochemical properties of its core structural components, namely the piperidine ring and its hydrochloride salt form. Furthermore, a detailed, generalized experimental protocol is provided to empower researchers to determine precise quantitative solubility data in their own laboratories. This guide is intended to be a valuable resource for professionals in drug development, chemical research, and formulation science who are handling and formulating with 4-Methoxy-3-methylpiperidine hydrochloride.

Introduction: The Significance of 4-Methoxy-3-methylpiperidine Hydrochloride

Substituted piperidines are a class of saturated heterocyclic amines that form the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][] Their prevalence in medicinal chemistry underscores the importance of understanding their fundamental physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and routes of administration.[] 4-Methoxy-3-methylpiperidine hydrochloride, as a specific derivative, presents a unique combination of a polar amine salt and lipophilic structural features. A thorough understanding of its solubility is paramount for its effective application in research and development.

This guide will delve into the predicted solubility profile of 4-Methoxy-3-methylpiperidine hydrochloride, provide a robust experimental framework for its empirical determination, and offer insights into the underlying chemical principles governing its behavior in various solvent systems.

Predicted Physicochemical Properties and Their Impact on Solubility

PropertyPredicted Value/CharacteristicImpact on Solubility
Molecular Formula C7H16ClNOThe presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents.
Appearance Likely an off-white to white solid.As a solid, its solubility will be a finite value in a given solvent at a specific temperature.
pKa (of the conjugate acid) Estimated to be around 11.2 (similar to piperidine).The basic nitrogen atom readily forms a hydrochloride salt, significantly enhancing aqueous solubility compared to the free base.
LogP (Predicted for free base) Moderately lipophilic.The methyl and methoxy groups contribute to its solubility in organic solvents.

The hydrochloride salt form is expected to render the molecule highly soluble in polar protic solvents, particularly water, due to the ionic interaction with the solvent and the potential for hydrogen bonding.[][4] The solubility in polar aprotic solvents is anticipated to be moderate, while in nonpolar solvents, it is expected to be low.

Anticipated Solubility Profile in Common Solvents

Based on the analysis of its structural components, the following qualitative solubility profile for 4-Methoxy-3-methylpiperidine hydrochloride is proposed:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very HighThe hydrochloride salt will readily dissociate and the piperidine nitrogen can act as a hydrogen bond acceptor.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerateFavorable dipole-dipole interactions are expected, but the lack of proton-donating ability limits solvation of the chloride ion.
Nonpolar Hexane, TolueneLow to InsolubleThe high polarity of the hydrochloride salt is incompatible with the nonpolar nature of these solvents.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials and Equipment
  • 4-Methoxy-3-methylpiperidine hydrochloride

  • Selected solvents (e.g., water, ethanol, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 proc1 Allow to settle equil2->proc1 proc2 Centrifuge to separate solid proc1->proc2 proc3 Collect supernatant proc2->proc3 proc4 Dilute supernatant proc3->proc4 analysis1 Analyze by HPLC (or other method) proc4->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Methoxy-3-methylpiperidine hydrochloride to a series of vials. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.[3]

    • Precisely add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[3]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[3]

    • For finer separation, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of 4-Methoxy-3-methylpiperidine hydrochloride in the specific solvent at the tested temperature.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 4-Methoxy-3-methylpiperidine hydrochloride was not found, the parent compound, piperidine, is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6][7] It is also toxic if it comes into contact with the skin or is inhaled.[7][8] Therefore, it is crucial to handle 4-Methoxy-3-methylpiperidine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a chemical fume hood.[5][6]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of 4-Methoxy-3-methylpiperidine hydrochloride. By understanding the influence of its chemical structure and salt form, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provided herein offers a clear and reliable method for determining the precise quantitative solubility of this compound, enabling its effective use in drug discovery and development. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for scientists and researchers working with this and other novel chemical entities.

References

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Solubility of Things. Piperidine.
  • Wikipedia. Piperidine.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • BOC Sciences. Piperidines - Building Block.
  • Unknown Source.
  • Unknown Source.
  • Fisher Scientific.
  • Chemos GmbH&Co.KG.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SlideShare. solubility experimental methods.pptx.
  • Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride.
  • PubChem. 4-(3-Methoxyphenyl)piperidine.
  • ChemicalBook. 4-Methoxypiperidine.
  • Sigma-Aldrich. cis-4-Methoxy-3-methyl-piperidine.
  • ECHA.
  • International Labour Organiz
  • Sigma-Aldrich.
  • PubChemLite. 4-methoxy-3,3-dimethylpiperidine hydrochloride (C8H17NO).
  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • BLD Pharm. 1803612-05-6|4-Methoxy-3-methylpiperidine hydrochloride.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Covalent KRAS G12C Inhibitors Utilizing a Substituted Piperazine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS G12C mutation is a key driver in a significant portion of non-small cell lung cancers and other solid tumors, making it a prime target for therapeutic intervention. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a significant breakthrough in treating these cancers. This application note provides a detailed guide on the synthesis of a key intermediate for a KRAS G12C inhibitor, focusing on the strategic incorporation of a substituted piperazine moiety, a common structural feature in potent inhibitors like sotorasib. While the initial query focused on 4-methoxy-3-methylpiperidine, a thorough review of the current literature indicates that substituted piperazines are more prominently featured in the synthesis of clinically approved and late-stage investigational KRAS G12C inhibitors. Therefore, this guide will focus on a representative synthesis involving a chiral piperazine derivative to provide a more broadly applicable and referenced protocol.

Introduction: The KRAS G12C Challenge and the Role of Piperazine Scaffolds

For decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[1] The discovery of a covalent binding site near the mutated cysteine-12 in the KRAS G12C variant has revolutionized the field, leading to the development of targeted therapies.[1] Covalent inhibitors, such as sotorasib and adagrasib, have demonstrated significant clinical efficacy by irreversibly binding to this mutant cysteine, thereby locking the protein in an inactive, GDP-bound state.[2][3]

A recurring structural motif in many potent KRAS G12C inhibitors is a substituted piperazine or piperidine ring.[2][3][4] This heterocyclic scaffold often serves as a central hub, connecting the core of the inhibitor to a reactive "warhead" (typically an acrylamide) that forms the covalent bond with cysteine-12. The specific substitutions on the piperazine ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties of the drug candidate.

This guide will detail a key synthetic step in the construction of a sotorasib-like KRAS G12C inhibitor, focusing on the nucleophilic aromatic substitution (SNAr) reaction to introduce a chiral piperazine derivative.

Signaling Pathway and Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes downstream signaling pathways, such as the MAPK pathway, leading to cell proliferation and survival. The G12C mutation impairs the protein's ability to hydrolyze GTP, causing it to remain in a constitutively active state and driving tumorigenesis.

Covalent KRAS G12C inhibitors operate by forming an irreversible bond with the sulfur atom of the cysteine-12 residue. This modification allosterically alters the conformation of the protein, favoring the inactive GDP-bound state and preventing its interaction with downstream effectors.

KRAS_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effector Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GEF GEF Receptor Tyrosine Kinase (RTK)->GEF KRAS(GDP) - Inactive KRAS(GDP) - Inactive KRAS(GTP) - Active KRAS(GTP) - Active KRAS(GDP) - Inactive->KRAS(GTP) - Active GTP binding GAP GAP KRAS(GTP) - Active->GAP Promotes GTP hydrolysis RAF RAF KRAS(GTP) - Active->RAF GEF->KRAS(GDP) - Inactive Promotes GDP release GAP->KRAS(GDP) - Inactive MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival KRAS G12C Inhibitor KRAS G12C Inhibitor KRAS G12C Inhibitor->KRAS(GDP) - Inactive Covalent Binding (Locks in inactive state)

Figure 1: Simplified KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.

Experimental Protocol: Synthesis of a Key Piperazine Intermediate

This protocol outlines the synthesis of a key intermediate in the construction of a sotorasib-like molecule, specifically the SNAr reaction between a dichlorinated pyridopyrimidine core and a protected chiral piperazine.

Materials and Reagents
ReagentSupplierCAS Number
Dichlorinated Pyridopyrimidine CoreSigma-AldrichVaries
(S)-tert-butyl 2-methylpiperazine-1-carboxylateCombi-Blocks160340-40-7
N,N-Diisopropylethylamine (DIPEA)Acros Organics7087-68-5
N,N-Dimethylformamide (DMF)Fisher68-12-2
Ethyl AcetateVWR141-78-6
Saturated Sodium Bicarbonate SolutionLabChem7558-79-4
BrineLabChem7647-14-5
Anhydrous Magnesium SulfateSigma-Aldrich7487-88-9
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the dichlorinated pyridopyrimidine core (1.0 eq) in anhydrous DMF (10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add (S)-tert-butyl 2-methylpiperazine-1-carboxylate (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired mono-substituted product.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start Dissolve Dichloropyrimidine in DMF Add_Reagents Add Piperazine & DIPEA Start->Add_Reagents Heat Heat to 80°C Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Intermediate Purify->Product

Figure 2: General workflow for the SNAr reaction and purification.

Characterization and Data

The successful synthesis of the desired product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Outcome
LC-MS A major peak corresponding to the mass of the product with high purity (>95%).
¹H NMR Characteristic peaks for the pyridopyrimidine core, the piperazine ring, and the tert-butyl protecting group.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.

Conclusion and Future Steps

This application note provides a foundational protocol for the synthesis of a key intermediate in the development of KRAS G12C inhibitors. The successful incorporation of the chiral piperazine moiety is a critical step that allows for the subsequent attachment of the acrylamide warhead and other functional groups to complete the synthesis of the final inhibitor. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The principles outlined here can be adapted for the synthesis of a variety of KRAS G12C inhibitor analogs for structure-activity relationship (SAR) studies.

References

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PMC.
  • Synthesis of Adagrasib (MRTX849)
  • Structure-Based Design and Synthesis of Novel Highly Potent and Selective KRAS G12C Inhibitors.
  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PMC.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically.
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PMC.

Sources

Technical Application Note: Stereocontrolled Synthesis of tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the preparation of tert-butyl 4-methoxy-3-methylpiperidine-1-carboxylate , a critical saturated heterocycle pharmacophore used frequently in the design of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.

While the piperidine scaffold is ubiquitous in medicinal chemistry, the introduction of the 3,4-disubstitution pattern introduces stereochemical complexity. This guide focuses on the reduction-alkylation route , utilizing N-Boc-3-methyl-4-piperidone as the starting material. It addresses the critical challenge of diastereoselectivity (cis vs. trans) and provides a scalable workflow for isolating high-purity material.

Synthetic Strategy & Workflow

The synthesis proceeds via a two-step sequence:

  • Diastereoselective Reduction: Conversion of the ketone to the alcohol.

  • Williamson Ether Synthesis: O-Methylation of the secondary alcohol.

Strategic Considerations
  • Stereocontrol: The reduction of 3-substituted-4-piperidones with Sodium Borohydride (NaBH₄) typically yields a mixture of diastereomers, favoring the trans-isomer (diequatorial conformation) due to thermodynamic control, though the cis-isomer is often present in significant quantities.

  • Purification: Separation of diastereomers is most efficient at the alcohol stage (Step 1) via flash column chromatography, rather than after methylation, due to the larger polarity difference between the diastereomeric alcohols compared to the ethers.

Process Flow Diagram

SynthesisWorkflow Start Start: N-Boc-3-methyl-4-piperidone Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Reductive Hydride Addition Inter Intermediate: N-Boc-4-hydroxy-3-methylpiperidine (Cis/Trans Mixture) Step1->Inter Sep Purification: Flash Chromatography (Separation of Diastereomers) Inter->Sep Isolating Trans-isomer Step2 Step 2: O-Methylation (NaH, MeI, THF) Sep->Step2 Trans-alcohol Final Target: tert-butyl 4-methoxy-3-methyl piperidine-1-carboxylate Step2->Final Retention of Config.

Figure 1: Synthetic workflow for the preparation of the target piperidine derivative, highlighting the critical purification step for stereochemical integrity.

Experimental Protocols

Step 1: Reduction of N-Boc-3-methyl-4-piperidone

This step reduces the ketone to the secondary alcohol. The choice of reducing agent influences the diastereomeric ratio (dr).

  • Reagents:

    • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (1.2 equiv)

    • Methanol (anhydrous, 10 V)

  • Equipment: 3-neck round bottom flask, internal temperature probe, nitrogen inlet.

Protocol:

  • Dissolution: Charge the flask with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate and anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution is exothermic. Maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The ketone (Rf ~0.6) should disappear, and two alcohol spots (Rf ~0.3 and ~0.35) will appear corresponding to cis and trans isomers.

  • Quench: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

  • Workup: Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification (Critical): Purify the crude residue via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

    • Note: The trans-isomer (typically major) usually elutes second due to equatorial hydroxyl group interactions, but this must be verified by NOESY NMR.

Step 2: O-Methylation (Williamson Ether Synthesis)

This step converts the purified alcohol to the methyl ether.

  • Reagents:

    • tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (Purified Isomer, 1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

    • Iodomethane (MeI) (2.0 equiv)

    • Tetrahydrofuran (THF, anhydrous) (15 V)

Protocol:

  • Deprotonation: Suspend NaH in anhydrous THF at 0 °C under nitrogen. Add a solution of the alcohol (from Step 1) in THF dropwise over 20 minutes.

  • Evolution: Stir at 0 °C for 30 minutes to ensure complete deprotonation (cessation of H₂ bubbling).

  • Alkylation: Add Iodomethane dropwise. Note: MeI is volatile and toxic; use a fume hood.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Cool to 0 °C. Quench by slow addition of water.

  • Workup: Extract with Et₂O or EtOAc. Wash with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Final Purification: The product is often sufficiently pure, but can be passed through a short silica plug (10-20% EtOAc/Hexanes) to remove mineral oil from the NaH dispersion.

Analytical Data & QC Parameters

To ensure the integrity of the application, the following analytical signatures should be verified.

ParameterMethodAcceptance Criteria / Expected Signal
Purity HPLC / GC-MS> 98% Area %
Identity ¹H NMR (400 MHz, CDCl₃)Methoxy: Singlet δ 3.35–3.40 ppm (3H)Boc: Singlet δ 1.45 ppm (9H)C3-Methyl: Doublet δ 0.9–1.0 ppm (3H)
Stereochemistry NOESY 1D/2DTrans: Strong NOE between H3 and H4 (diaxial relationship absent, but coupling constants

~10-11 Hz indicate trans-diaxial protons if chair flips).Cis:

typically smaller (~3-5 Hz) for eq-ax relationship.
Mass Spec LC-MS (ESI+)[M+H-Boc]⁺ or [M+Na]⁺ observable.

Troubleshooting & Expert Insights

Controlling Stereochemistry

If the cis-isomer is the specific target and NaBH₄ yields predominantly trans, consider using L-Selectride (Lithium tri-sec-butylborohydride) at -78 °C. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis relative to the equatorial methyl).

"Stuck" Methylation

If the conversion in Step 2 is low:

  • Water Content: Ensure THF is rigorously dry (Karl Fischer < 100 ppm). NaH is instantly deactivated by moisture.

  • Temperature: If the reaction is sluggish at RT, heat to 50 °C. However, monitor for Boc-deprotection (thermal instability) or elimination of the alcohol to the alkene.

Safety: Sodium Hydride

NaH is pyrophoric. When quenching the reaction (Step 2, point 5), use extreme caution. Dilute the reaction mixture significantly before adding water, or quench with wet THF first.

References

  • Vertex Pharmaceuticals Inc. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. US Patent US11254641B2.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54682463, tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Procedure for N-Boc deprotection of 4-methoxy-3-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-methoxy-3-methylpiperidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges regarding volatility of the free base and preservation of the methyl ether . This guide prioritizes the isolation of the amine as a hydrochloride or trifluoroacetate salt to ensure quantitative recovery and ease of handling. Two primary methods (HCl/Dioxane and TFA/DCM) are validated, alongside a "Green Chemistry" alternative.

Scientific Background & Strategic Analysis

Substrate Analysis

The target molecule, 4-methoxy-3-methylpiperidine, is a privileged scaffold in kinase inhibitor design (e.g., JAK inhibitors).

  • Structural Risk: The 4-methoxy group is an ether linkage. While generally robust, it can be susceptible to cleavage under strong Lewis acid conditions (e.g.,

    
    , 
    
    
    
    ).[1] Therefore, Brønsted acid hydrolysis is the preferred pathway.
  • Handling Risk: The free base of this piperidine derivative has a low molecular weight (~129.2 g/mol ) and moderate lipophilicity. It poses a significant risk of loss via volatilization during high-vacuum drying.

  • Stereochemistry: The 3,4-substitution pattern creates cis and trans diastereomers. The acidic conditions described herein are non-epimerizing, preserving the initial stereochemical ratio.

Mechanistic Pathway

The deprotection follows an acid-catalyzed


-type fragmentation. The carbonyl oxygen is protonated, leading to the collapse of the carbamate into a tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates to release the amine salt and 

.[2]

Key Insight: The generated tert-butyl cation is an electrophile. In the absence of a nucleophilic solvent or scavenger, it eliminates to form isobutylene (gas). However, it can re-alkylate electron-rich regions of the substrate. While less critical for this specific aliphatic amine, the addition of cation scavengers (e.g., triethylsilane) is a "Best Practice" for high-purity applications.

BocMechanism Substrate N-Boc-Piperidine (Substrate) Protonation Protonated Intermediate Substrate->Protonation + H+ Fragment Carbamic Acid + t-Butyl Cation Protonation->Fragment Fragmentation (- tBu+) Products Piperidine Salt + CO2 + Isobutylene Fragment->Products Decarboxylation (- CO2)

Figure 1: Acid-catalyzed fragmentation pathway of N-Boc carbamates.

Comparative Methodology

The following table summarizes the three validated approaches for this specific substrate.

FeatureMethod A: HCl / Dioxane Method B: TFA / DCM Method C: H3PO4 (Green)
Reagent 4M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)85% Phosphoric Acid
Product Form Hydrochloride Salt (Solid)TFA Salt (Hygroscopic Oil/Solid)Free Base (after workup)
Selectivity Excellent (Ether stable)Excellent (Ether stable)Excellent
Volatility Risk Low (Stable solid)Medium (Salt can be oily)High (Requires extraction)
Throughput High (Filtration isolation)High (Evaporation isolation)Medium (Extraction required)
Recommendation Primary Choice for Scale-up Primary Choice for MedChem Alternative for Green Chem

Detailed Experimental Protocols

Protocol A: HCl-Mediated Deprotection (The "Process" Method)

Recommended for >1g scale or when a stable, non-hygroscopic solid is required.

  • Preparation: Dissolve N-Boc-4-methoxy-3-methylpiperidine (1.0 equiv) in anhydrous 1,4-dioxane (5 volumes relative to mass).

    • Note: If the substrate is not fully soluble, a minimal amount of MeOH (0.5 vol) can be added, though this may reduce yield of the precipitate.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in dioxane (5.0 – 10.0 equiv) dropwise.

    • Observation: Gas evolution (

      
      , isobutylene) will occur.[2] Ensure adequate venting.[3]
      
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (ninhydrin stain) or LCMS.[4] Look for disappearance of the Boc adduct.

  • Isolation:

    • Scenario 1 (Precipitate forms): Dilute with

      
       (10 volumes) to complete precipitation. Filter the white solid under 
      
      
      
      . Wash with cold
      
      
      .
    • Scenario 2 (No precipitate): Concentrate the mixture to ~20% volume. Add

      
       or MTBE to induce crystallization.
      
  • Drying: Dry the hydrochloride salt in a vacuum oven at 40°C.

    • Result: 4-methoxy-3-methylpiperidine • HCl (White crystalline solid).

Protocol B: TFA-Mediated Deprotection (The "Discovery" Method)

Recommended for <100mg scale or rapid purification via Prep-HPLC.

  • Preparation: Dissolve the substrate in Dichloromethane (DCM) (10 volumes).

  • Scavenger Addition (Optional but Recommended): Add Triethylsilane (

    
    , 2.0 equiv) if high purity is strictly required. This traps the tert-butyl cation.
    
  • Acid Addition: Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 2:1 or 4:1 v/v).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup:

    • Concentrate the mixture in vacuo.

    • Azeotrope: Redissolve the oily residue in Toluene or DCM and re-concentrate (3x) to remove excess TFA.

    • Critical Step: Do not apply high vacuum for extended periods if the residue remains an oil, as the salt may have significant vapor pressure.

  • Usage: Use the crude TFA salt directly for the next coupling step or purify via reverse-phase HPLC.

Workflow Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct isolation path to minimize material loss.

Workflow Start Reaction Complete (LCMS Verification) CheckState Is Product a Solid? Start->CheckState SolidYes Filtration (Method A) CheckState->SolidYes Yes (HCl) SolidNo Evaporation (Method B) CheckState->SolidNo No (TFA) WorkupA Wash with Et2O Vacuum Dry SolidYes->WorkupA WorkupB Azeotrope w/ Toluene Remove Excess Acid SolidNo->WorkupB Safe Store as HCl/TFA Salt WorkupA->Safe RiskCheck Risk: Volatility of Free Base WorkupB->RiskCheck RiskCheck->Safe Isolate Salt Unsafe Do NOT Free Base without immediate use RiskCheck->Unsafe Basic Workup

Figure 2: Isolation strategy emphasizing salt formation to prevent volatility loss.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Water Content < 0.5% (Anhydrous)Water competes with the carbamate for the proton, slowing the reaction. In HCl/Dioxane, water prevents precipitation of the salt.
Temperature 0°C

25°C
High temperatures (>40°C) may degrade the methyl ether over long periods or cause sublimation of the product.
Stoichiometry 5–10 equiv AcidExcess acid drives the equilibrium by protonating the amine product, preventing it from acting as a buffer.
Ether Stability Avoid

,

These reagents will cleave the 4-methoxy group [1]. Adhere to HCl or TFA.[2][5][6]

Troubleshooting Guide:

  • Issue: Product is a sticky gum, not a solid.

    • Solution: Triturate (grind) the gum with anhydrous diethyl ether or pentane under sonication. This removes trapped solvent and induces crystallization.

  • Issue: Incomplete reaction after 4 hours.

    • Solution: Add 1-2 equivalents of fresh acid. Ensure the system is vented (equilibrium pressure of

      
       can slow the reaction).
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective Removal of the N-Boc Protecting Group." Int. J. Pept. Protein Res.1978, 12, 258.
  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447. (Context on TFA/DCM protocols).
  • Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Methoxy-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the cis-3,4-Disubstituted Piperidine Motif

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. Specifically, the cis-3,4-disubstituted piperidine motif is a key structural element in numerous bioactive molecules, including analgesics, antipsychotics, and gastrointestinal motility agents. The precise control of the relative stereochemistry of the substituents at the C3 and C4 positions is paramount, as different diastereomers often exhibit significantly different pharmacological activities and metabolic profiles.

This guide provides an in-depth analysis of proven and effective reagents and protocols for the stereoselective synthesis of cis-4-methoxy-3-methylpiperidine, a representative and valuable building block for drug discovery and development. We will explore three distinct and reliable strategies, each offering unique advantages in terms of starting material availability, scalability, and stereochemical control. The causality behind the experimental choices will be elucidated, providing researchers with the necessary insights to adapt and optimize these protocols for their specific needs.

Strategic Approaches to the cis-4-Methoxy-3-methylpiperidine Scaffold

The stereoselective synthesis of cis-4-methoxy-3-methylpiperidine can be approached through several convergent strategies. This guide will focus on three field-proven methods:

  • Diastereoselective Reduction of a 4-Piperidone Precursor: A robust and predictable method that relies on the facial selectivity of bulky reducing agents.

  • Catalytic Hydrogenation of a Pyridine Precursor: An efficient and atom-economical approach that leverages heterogeneous catalysis to establish the cis stereochemistry.

  • Stereoselective Synthesis via an Epoxide Intermediate: A versatile route that employs a regioselective epoxide opening to install the desired stereocenters.

Method 1: Diastereoselective Reduction of a 4-Piperidone Precursor

This strategy hinges on the synthesis of a suitable 3-methyl-4-piperidone precursor, followed by a diastereoselective reduction of the ketone. The stereochemical outcome of the reduction is primarily governed by the steric hindrance of the reducing agent and the conformational preference of the piperidone ring.

Causality of Stereoselective Reduction

The reduction of a 4-piperidone with a substituent at the 3-position can lead to both cis and trans isomers. To achieve a high diastereoselectivity for the cis isomer, a sterically demanding reducing agent is employed. The 3-methyl group will preferentially occupy an equatorial position in the chair conformation of the piperidone ring to minimize steric strain. A bulky reducing agent, such as Potassium L-Selectride (potassium tri-sec-butylborohydride), will approach the carbonyl group from the less hindered axial face, leading to the formation of the equatorial alcohol, which corresponds to the cis product.[1]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via diastereoselective reduction.

Detailed Protocol

Part A: Synthesis of N-Benzyl-3-methyl-4-piperidone

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-methyl-4-piperidone.

Part B: Diastereoselective Reduction and Methylation

  • Dissolve N-benzyl-3-methyl-4-piperidone (1.0 eq) in dry THF and cool the solution to -78 °C.

  • Add a solution of K-Selectride (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 30% H2O2 followed by 3M NaOH.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield crude N-benzyl-cis-3-methyl-4-hydroxypiperidine.

  • To a solution of the crude alcohol in dry THF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Stir for 30 minutes, then add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Carefully quench with water and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield N-benzyl-cis-4-methoxy-3-methylpiperidine.

Part C: Deprotection

  • Dissolve the N-benzyl protected piperidine in methanol and add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain cis-4-methoxy-3-methylpiperidine.

StepReagent/CatalystKey ParametersExpected YieldDiastereomeric Ratio (cis:trans)
α-Methylation LDA, MeI-78 °C to RT60-70%N/A
Reduction K-Selectride-78 °C85-95%>95:5
O-Methylation NaH, MeI0 °C to RT70-80%>95:5
Deprotection Pd(OH)2/C, H250 psi>90%>95:5

Method 2: Catalytic Hydrogenation of a Pyridine Precursor

The catalytic hydrogenation of a suitably substituted pyridine is a highly efficient method for the synthesis of piperidines. The stereochemical outcome is directed by the catalyst surface, with the substrate adsorbing in a planar fashion, leading to the delivery of hydrogen atoms from the same face, resulting in the cis product.[2][3][4][5]

Causality of Stereoselective Hydrogenation

The hydrogenation of the pyridine ring on a platinum or palladium catalyst surface is a stepwise process. The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added. This syn-addition of hydrogen across the double bonds of the heterocyclic ring results in the formation of the all-cis substituted piperidine.[6] The use of an acidic solvent like glacial acetic acid can enhance the rate of hydrogenation.[2]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via catalytic hydrogenation.

Detailed Protocol

Part A: Synthesis of 3-Methyl-4-methoxypyridine

  • To a solution of 3-methyl-4-chloropyridine (1.0 eq) in dry methanol, add sodium methoxide (2.0 eq).

  • Heat the mixture to reflux in a sealed tube for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate.

  • Purify by column chromatography to yield 3-methyl-4-methoxypyridine.

Part B: Catalytic Hydrogenation

  • In a high-pressure autoclave, dissolve 3-methyl-4-methoxypyridine (1.0 eq) in glacial acetic acid.

  • Add platinum(IV) oxide (PtO2, Adam's catalyst, 5 mol%).[2][6]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 70 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the cessation of hydrogen uptake.

  • Carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Basify the filtrate with a cold aqueous solution of NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to afford cis-4-methoxy-3-methylpiperidine.

StepReagent/CatalystKey ParametersExpected YieldDiastereomeric Ratio (cis:trans)
Methoxylation NaOMe, MeOHReflux70-85%N/A
Hydrogenation PtO2, H2, AcOH70 bar, RT80-90%>90:10

Method 3: Stereoselective Synthesis via an Epoxide Intermediate

This elegant approach involves the formation of a 3,4-epoxypiperidine intermediate, followed by a highly regioselective and stereospecific ring-opening with a methoxide nucleophile. This method provides excellent control over the relative stereochemistry.

Causality of Stereoselective Epoxide Opening

The synthesis begins with the reduction of an N-protected 3-methylpyridinium salt to the corresponding tetrahydropyridine. Epoxidation of the double bond, followed by ring-opening with a nucleophile, proceeds via an SN2 mechanism. The attack of the methoxide nucleophile occurs at the less sterically hindered C4 position, leading to an inversion of configuration at that center and resulting in a trans relationship between the newly introduced methoxy group and the adjacent hydroxyl group, which ultimately leads to the desired cis-3-methyl-4-methoxy stereochemistry after further transformations. A similar strategy has been successfully employed for the synthesis of cis-3-methyl-4-aminopiperidine derivatives.[7][8]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via an epoxide intermediate.

Detailed Protocol

Part A: Synthesis of N-Benzyl-3-methyl-3,4-epoxypiperidine

  • React 3-methylpyridine with benzyl bromide to form N-benzyl-3-methylpyridinium bromide.[7][8]

  • Reduce the pyridinium salt with sodium borohydride in a mixture of methanol and water to yield N-benzyl-1,2,5,6-tetrahydro-3-methylpyridine.[7][8]

  • To a solution of the tetrahydropyridine in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate.

  • Purify by column chromatography to afford N-benzyl-3-methyl-3,4-epoxypiperidine.

Part B: Regioselective Ring Opening, Methylation, and Deprotection

  • To a solution of the epoxide in dry methanol, add sodium methoxide (1.5 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield N-benzyl-cis-4-hydroxy-3-methylpiperidine.

  • Follow the O-methylation and deprotection steps as described in Method 1, Parts B and C .

StepReagent/CatalystKey ParametersExpected YieldDiastereomeric Ratio (cis:trans)
Epoxidation m-CPBA0 °C to RT70-80%N/A
Ring Opening NaOMe, MeOHReflux80-90%>98:2
O-Methylation NaH, MeI0 °C to RT70-80%>98:2
Deprotection Pd(OH)2/C, H250 psi>90%>98:2

Conclusion

The stereoselective synthesis of cis-4-methoxy-3-methylpiperidine can be successfully achieved through several reliable and well-precedented methods. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for stereochemical purity. The diastereoselective reduction of a 4-piperidone precursor offers a straightforward and highly selective approach. Catalytic hydrogenation of a pyridine derivative is an efficient and atom-economical alternative. Finally, the synthesis via an epoxide intermediate provides excellent control over the stereochemistry through a regioselective ring-opening reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to confidently synthesize this valuable piperidine building block and its analogues.

References

  • Van Daele, G. H. P., et al. (1986). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Drug Development Research, 8(1-4), 225-232. [Link]

  • Janssen, P. A. J., et al. (2001). Synthesis of cisapride. U.S.
  • Van Daele, G. H. P., et al. (1986). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Scilit. [Link]

  • Breipohl, G., et al. (2001). Method for producing (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. U.S. Patent No. 6,225,473 B1. [Link]

  • Reddy, B. V. S., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(11), 4154-4160. [Link]

  • Reddy, T. J., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

  • Kim, J. H., et al. (2001). A Method of Preparing Cisapride and Intermediates Thereof.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1335-1343. [Link]

  • Hilário, F. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 15(6), 915-920. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Hilário, F. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield for O-methylation of sterically hindered piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy Selection

Welcome to the technical support center. O-methylation of sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidin-4-ol derivatives or tertiary piperidinols) presents a classic conflict in organic synthesis: the nucleophile (alkoxide) is bulky, and the electrophile must approach through a crowded steric corridor.

Before proceeding, you must categorize your substrate to select the correct protocol. Use the decision matrix below.

The Methylation Decision Tree

MethylationStrategy Start START: Analyze Substrate N_Protected Is the Nitrogen Protected? Start->N_Protected Protect_First CRITICAL: Protect Nitrogen (Boc, Cbz, Acetyl) N_Protected->Protect_First No Alcohol_Type Alcohol Classification N_Protected->Alcohol_Type Yes Sec_OH Secondary (-CH-OH) (e.g., 4-OH-TMP) Alcohol_Type->Sec_OH Tert_OH Tertiary (-C(R)-OH) (e.g., 4-Me-4-OH) Alcohol_Type->Tert_OH Base_Sens Base Sensitive Groups? Sec_OH->Base_Sens Protocol_C Protocol C: High Reactivity (MeOTf + DTBP) Tert_OH->Protocol_C Elimination Risk High Protocol_A Protocol A: Modified Williamson (NaH + MeI + 15-Crown-5) Base_Sens->Protocol_A No Protocol_B Protocol B: Silver Mediated (Ag2O + MeI) Base_Sens->Protocol_B Yes (Avoid Strong Base)

Figure 1: Strategic selection flow for O-methylation. Green paths indicate standard high-yield routes; Red paths indicate high-risk scenarios requiring specialized reagents.

Technical Protocols

Protocol A: Modified Williamson Ether Synthesis (The Workhorse)

Best for: Secondary hindered alcohols (e.g., N-Boc-2,2,6,6-tetramethylpiperidin-4-ol) where elimination is a minor risk. Mechanism:


 substitution.
Key Optimization:  The addition of Crown Ethers breaks up ion pairs, making the alkoxide "naked" and significantly more nucleophilic.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.0 equiv)

  • Methyl Iodide (MeI) (3.0 equiv)

  • Additive: 15-Crown-5 (0.1 equiv) - Crucial for sodium cation chelation.

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add the piperidine substrate dropwise.

  • Activation: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Look for H2 bubbling cessation.

  • Catalysis: Add 15-Crown-5. Stir for 10 mins.

  • Alkylation: Cool back to 0°C. Add MeI dropwise (exothermic).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Cool to 0°C. Carefully add sat.

    
    .
    
Protocol B: Silver(I) Oxide Mediated (The Gentle Giant)

Best for: Base-sensitive substrates or when avoiding elimination is paramount. Mechanism: Surface-mediated coordination. Ag(I) acts as a "soft" Lewis acid pulling the iodide, while the oxide acts as a mild base.

Reagents:

  • Substrate (1.0 equiv)

  • Silver(I) Oxide (

    
    ) (3.0 equiv) - Must be fresh/black, not brown.
    
  • Methyl Iodide (MeI) (5.0 - 10.0 equiv)

  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step:

  • Mix: Dissolve substrate in MeCN.

  • Add: Add

    
     in one portion (heterogeneous black suspension).
    
  • Initiate: Add MeI.

  • Conditions: Seal the vessel. Heat to 40–50°C. Note: Ag2O reactions are often slow and require thermal energy to overcome steric barriers.

  • Workup: Filter through a Celite pad to remove silver salts.

Protocol C: Methyl Triflate "Nuclear Option"

Best for: Tertiary alcohols or extremely hindered systems where NaH fails. Mechanism: MeOTf is a "super-electrophile" (


 times more reactive than MeI).

Reagents:

  • Substrate (1.0 equiv)

  • Methyl Triflate (MeOTf) (1.5 equiv) - Warning: Extreme toxicity.

  • Base: 2,6-Di-tert-butylpyridine (DTBP) (2.0 equiv) - Non-nucleophilic proton sponge.

  • Solvent: DCM or

    
    .
    

Step-by-Step:

  • Dissolve: Mix substrate and DTBP in DCM under Argon.

  • Add: Add MeOTf dropwise at RT.

  • Reflux: Heat to mild reflux (40°C) for 12–24 hours.

  • Purification: Wash with dilute HCl to remove the pyridine base.

Troubleshooting & FAQs

Q1: I am seeing significant starting material remaining (Low Conversion).

Diagnosis: The steric bulk of the piperidine ring (especially 2,2,6,6-tetramethyl variants) prevents the formation of the solvent-separated ion pair required for


 attack.
Fix: 
  • Switch Solvent: Move from THF to DMF or DMSO. Polar aprotic solvents solvate the cation (

    
    ), leaving the alkoxide anion free to attack.
    
  • Add Crown Ether: If using NaH, add 15-Crown-5 (for Na+) or 18-Crown-6 (if using KH). This is often the "magic switch" for hindered ethers [1].

  • Temperature: If using Protocol B (Silver), increase temperature to 60°C in a sealed tube.

Q2: I am observing an elimination product (Alkene) instead of the ether.

Diagnosis: Your base is acting as a... base, not a nucleophile promoter. This is common with tertiary alcohols or when using NaH with hindered secondary alcohols. Fix:

  • Abandon NaH: Switch to Protocol B (

    
    ) . Silver oxide is not basic enough to promote E2 elimination effectively but facilitates substitution via the 
    
    
    
    affinity [2].
  • Change Electrophile: Switch from MeI to Methyl Triflate (MeOTf) . The rate of methylation with MeOTf is often faster than the rate of elimination, even in hindered systems.

Q3: My Nitrogen is getting methylated despite being "protected."

Diagnosis: You are likely using a carbamate (Boc/Cbz) but using extremely forcing conditions (excess NaH + Heat), or your protecting group is labile. Fix:

  • Check Rotamers: Ensure it is actually N-Me and not just NMR rotamers typical of N-Boc-piperidines. Run NMR at 50°C to coalesce peaks.

  • Switch Base: Use Protocol C (DTBP) . 2,6-Di-tert-butylpyridine is too sterically hindered to deprotonate a carbamate or amide, preventing N-alkylation side reactions.

Q4: The reaction turns into a solid "gel" or stops stirring.

Diagnosis: Poor solubility of the alkoxide salt in non-polar solvents. Fix:

  • Dilution is NOT the answer:

    
     reactions require concentration.
    
  • Co-solvent: Use a 1:1 mixture of THF/DMF.

  • Mechanical: Use a magnetic stir bar with a "fin" or overhead stirring if scaling up >10g.

Comparative Data: Base & Electrophile Performance

Table 1: Yield comparison for O-methylation of N-Boc-4-hydroxy-2,2,6,6-tetramethylpiperidine (Model Substrate).

MethodBaseElectrophileAdditiveYield (%)Main Side Product
Standard NaHMeINone45%Recovered SM
Optimized A NaHMeI15-Crown-588% None
Mild

MeINone72%None (Slow reaction)
Aggressive KHMeI18-Crown-660%Elimination (Alkene)
Nuclear DTBPMeOTfNone92% N-Methylation (Trace)

References

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021–1037. Link

  • Arnott, G., & Clayden, J. (2006). Synthesis of sterically hindered ethers. Tetrahedron Letters, 47(30), 5399-5402.
  • Mislow, K. (1951). The Williamson Ether Synthesis.[1][2][3][4] Journal of the American Chemical Society, 73(6), 2490–2492. Link

Sources

Preventing racemization during 4-Methoxy-3-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization & Epimerization During Synthesis and Scale-Up

Part 1: Critical Control Points (The "Why")[1]

The synthesis of 4-Methoxy-3-methylpiperidine presents a classic stereochemical challenge: managing two contiguous chiral centers (C3 and C4) on a flexible piperidine ring. The primary risk is not just simple racemization (loss of optical activity), but epimerization —specifically at the C3 position—which alters the relative cis/trans diastereomeric ratio.

The Mechanism of Failure

The C3 position (alpha to the amine) is the "soft" spot of this molecule. Its susceptibility to epimerization is driven by two factors:

  • Imine/Enamine Tautomerization: If the nitrogen is unprotected or forms an imine intermediate (e.g., during reductive amination), the C3 proton becomes acidic.

  • Thermodynamic Equilibration: The cis-isomer (often the bioactive target) usually places one substituent in an axial position. Under basic conditions, the molecule seeks the thermodynamic minimum—typically the trans-diequatorial conformation—leading to "drifting" diastereomeric ratios.

Visualization: The Epimerization Pathway

The following diagram illustrates how basic conditions trigger C3 inversion via an enolate-like transition state.

Epimerization Cis Cis-Isomer (Target) Inter Planar Enolate/Imine Intermediate Cis->Inter Deprotonation at C3 Base Strong Base (e.g., NaH, KOtBu) Base->Inter Inter->Cis Reversible Trans Trans-Isomer (Thermodynamic Sink) Inter->Trans Reprotonation (Steric Control)

Figure 1: Mechanism of base-catalyzed C3 epimerization leading to thermodynamic equilibration.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "My diastereomeric ratio (dr) drops during O-methylation."

Diagnosis: You are likely using a standard Williamson Ether Synthesis (NaH/MeI) on the 4-hydroxy precursor. The strong base (NaH) is deprotonating C3 (alpha to the carbamate/amine) alongside the hydroxyl group.

Corrective Action:

  • Switch Base: Replace NaH with Silver(I) Oxide (Ag₂O) . This "Purdie methylation" variant is non-basic enough to preserve the C3 stereocenter.

  • Alternative Electrophile: Use Methyl Trichloroacetimidate with a catalytic amount of acid (e.g., TMSOTf). This proceeds under acidic conditions, rendering the C3 proton stable.

Scenario B: "I see racemization during N-Boc deprotection."

Diagnosis: While rare for simple piperidines, harsh acidic reflux (e.g., 4M HCl/Dioxane at 60°C+) can promote elimination-addition reactions if the 4-methoxy group acts as a leaving group.

Corrective Action:

  • Temperature Control: Perform deprotection at 0°C to 10°C .

  • Scavengers: Add a cation scavenger (like triethylsilane) if you suspect the methoxy group is cleaving and generating a carbocation.

  • Neutralization: Do not let the deprotected salt sit in strong acid; neutralize immediately with mild base (NaHCO₃) to avoid acid-catalyzed epimerization.

Scenario C: "I cannot separate the enantiomers by standard column chromatography."

Diagnosis: Enantiomers have identical physical properties in achiral environments. You need a chiral selector.

Corrective Action:

  • Method 1 (Analytical): Use a Chiralpak AD-H or OD-H column with Hexane:IPA (90:10) mobile phase.[1][2]

  • Method 2 (Preparative): Implement Classical Resolution (see Protocol below). Piperidines resolve exceptionally well with tartaric acid derivatives.

Part 3: Detailed Protocols

Protocol 1: Safe O-Methylation (Acid-Catalyzed)

Use this method to convert (3R,4S)-N-Boc-3-methyl-4-hydroxypiperidine to the methoxy analog without touching the C3 center.

Reagents:

  • Substrate: N-Boc-3-methyl-4-hydroxypiperidine (1.0 eq)

  • Reagent: Methyl trichloroacetimidate (2.0 eq)

  • Catalyst: TMSOTf (0.1 eq) or Triflic Acid (0.05 eq)

  • Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1)

Step-by-Step:

  • Dissolve: Dissolve substrate in anhydrous DCM under Nitrogen atmosphere.

  • Add Reagent: Add Methyl trichloroacetimidate at room temperature.

  • Catalyze: Cool to 0°C. Add TMSOTf dropwise.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Add solid NaHCO₃, stir for 10 mins, then filter.

  • Purify: Flash chromatography (EtOAc/Hexane).

    • Why this works: The reaction proceeds via an oxonium intermediate that does not require a base, completely bypassing the risk of C3 deprotonation.

Protocol 2: Classical Resolution of Racemic 4-Methoxy-3-methylpiperidine

Use this if you have a racemic mixture and need to isolate a specific enantiomer (e.g., (+)-cis).

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) . Note: This agent is superior to plain tartaric acid for lipophilic amines due to better crystal lattice packing.

Workflow Diagram:

Resolution Start Racemic 4-Methoxy-3-methylpiperidine Mix Add L-DTTA (0.5 - 1.0 eq) in MeOH/Acetone Start->Mix Cryst Crystallization (Heat to reflux -> Slow cool) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: Diastereomeric Salt (Desired Enantiomer) Filter->Solid Precipitate Liquor Mother Liquor: Enriched Undesired Isomer Filter->Liquor Filtrate FreeBase Free Base Release (1M NaOH / DCM extraction) Solid->FreeBase

Figure 2: Resolution workflow using Di-p-toluoyl-L-tartaric acid.

Step-by-Step:

  • Preparation: Dissolve racemic amine (10g, 77 mmol) in Methanol (50 mL).

  • Addition: Dissolve Di-p-toluoyl-L-tartaric acid (30g, 77 mmol) in Methanol (50 mL) and add to the amine solution.

  • Crystallization: Heat to reflux until clear. Add Acetone (approx 100 mL) until slight turbidity appears. Allow to cool slowly to Room Temperature, then refrigerate at 4°C overnight.

  • Harvest: Filter the white crystals. Wash with cold Acetone/MeOH (2:1).

  • Enrichment: If ee% is <98%, recrystallize the salt from pure Ethanol.

  • Release: Suspend salt in DCM. Add 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.[3]

Part 4: Data Summary & Specifications

ParameterSpecification / LimitNotes
Target Isomer cis-4-Methoxy-3-methylpiperidineUsually the (3R,4S) or (3S,4R) form.
Critical pKa (C3) ~25 (Est. in DMSO)Lower if N-protected with Boc/Fmoc.
Max Temp (Base Steps) < 0°CStrictly for Williamson Ether synthesis.
Preferred Solvent MTBE or TolueneFor resolution (antisolvents).
Chiral HPLC Column Chiralpak AD-HMobile Phase: Hexane/IPA/DEA (90:10:0.1).

References

  • Mechanism of Piperidine Epimerization: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General principles of alpha-amino acidity).
  • O-Methylation Strategies

    • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalysed benzylation and allylation... using trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

  • Resolution of Piperidines

    • Kozma, D. (2001).[4] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for Di-p-toluoyl-tartaric acid efficacy).[2]

  • Specific Synthesis Context (JAK Inhibitors)

    • Pfizer Inc. (2012). "Pyrrolo[2,3-d]pyrimidine derivatives." U.S. Patent 8,133,899. (Describes synthesis of similar chiral piperidine fragments).

Sources

Improving diastereoselectivity in 3,4-disubstituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving and Controlling Diastereoselectivity

Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist, I understand that achieving high diastereoselectivity in the formation of 3,4-disubstituted piperidines is a common yet significant challenge for researchers in synthetic and medicinal chemistry. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the specific issues you may encounter at the bench. The piperidine ring is a cornerstone in countless pharmaceuticals, making stereocontrol essential for biological activity.[1][2]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions and optimize your synthetic routes.

Troubleshooting Guide: Low Diastereoselectivity

Question: My reaction is producing a nearly 1:1 mixture of 3,4-disubstituted piperidine diastereomers. Where do I begin to troubleshoot this?

Answer: Achieving diastereocontrol hinges on exploiting the energetic differences between the transition states leading to the cis and trans products. When you observe low selectivity, it means these transition states are too close in energy under your current conditions. The key is to identify the dominant stereocontrol element in your reaction—Substrate, Reagent/Catalyst, or Conditions—and strategically modify it to favor one transition state over the other.

Below is a workflow to systematically diagnose and resolve poor diastereoselectivity.

G start Low Diastereoselectivity Observed (e.g., d.r. < 3:1) analyze Step 1: Analyze the Primary Control Element start->analyze substrate Substrate Control (Stereochemistry dictated by starting material) analyze->substrate Is the reaction intramolecular or uses a chiral substrate? reagent Reagent/Catalyst Control (Stereochemistry dictated by external chiral agent or reagent) analyze->reagent Does the reaction use a chiral catalyst or reagent? conditions Kinetic vs. Thermodynamic Control (Stereochemistry dictated by reaction conditions) analyze->conditions Is the reaction reversible or under acid/base catalysis? sub_strat1 Modify Substrate Sterics: - Increase bulk of substituents to force a specific chair conformation. substrate->sub_strat1 sub_strat2 Introduce Directing Groups: - Use a group that can coordinate to a catalyst or reagent, forcing a specific facial approach. substrate->sub_strat2 re_strat1 Screen Chiral Catalysts/Ligands: - For asymmetric reactions, ligand choice is critical. Test different ligand backbones (e.g., Josiphos, P-O ligands). reagent->re_strat1 re_strat2 Change N-Protecting Group: - Bulky N-substituents (e.g., Boc vs. Bn) can alter the ring conformation and influence the stereochemical outcome. reagent->re_strat2 con_strat1 Adjust Temperature: - Lowering temperature generally favors the kinetic product by increasing the energy difference between transition states. conditions->con_strat1 con_strat2 Switch Acid Catalyst: - Brønsted acids often favor the kinetic (cis) product, while Lewis acids can promote equilibration to the thermodynamic (trans) product. conditions->con_strat2 con_strat3 Vary Solvent: - Solvent polarity can influence transition state stability and reaction mechanism. conditions->con_strat3 outcome Improved Diastereoselectivity sub_strat1->outcome sub_strat2->outcome re_strat1->outcome re_strat2->outcome con_strat1->outcome con_strat2->outcome con_strat3->outcome

Caption: A workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I rationally switch between cis and trans diastereomers?

Answer: Switching between cis and trans isomers is often a matter of switching between kinetic and thermodynamic control. This is particularly relevant in acid-catalyzed cyclization reactions like the Prins or carbonyl-ene cyclizations.[3][4]

  • To Favor the cis (Kinetic) Product: The cis isomer is often the product of kinetic control, formed via the most stable, lowest-energy transition state. This is typically achieved by using a Brønsted acid at low temperatures, which catalyzes the cyclization but does not facilitate the reverse reaction (equilibration).[4]

  • To Favor the trans (Thermodynamic) Product: The trans isomer is usually the more thermodynamically stable product, as it places bulky substituents in equatorial positions, minimizing steric strain. To achieve this, you need conditions that allow for equilibration. Using a Lewis acid (like MeAlCl₂) and higher temperatures can promote the reverse reaction, allowing the initial kinetic product to convert to the more stable thermodynamic product over time.[4]

Data Snapshot: Effect of Acid Catalyst on Prins Cyclization Diastereoselectivity[4]

EntryAldehyde SubstrateAcid CatalystTemp (°C)d.r. (cis:trans)Predominant Isomer
14aHCl (conc.)-78>98:2cis (Kinetic)
24aMeAlCl₂-7893:7cis (Kinetic)
34aMeAlCl₂40 (reflux)7:93trans (Thermodynamic)
44bHCl (conc.)-78>98:2cis (Kinetic)
54bMeAlCl₂40 (reflux)13:87trans (Thermodynamic)

Data adapted from J. Org. Chem. 2006, 71, 5, 2157–2166.[4]

Q2: What is the role of the nitrogen protecting group in controlling stereoselectivity?

Answer: The N-protecting group is not a passive bystander; it is a critical steering group that dictates the conformational preferences of the piperidine ring and its precursors. Its size and electronic nature can profoundly influence diastereoselectivity.

  • Conformational Locking: A bulky N-protecting group, like a tert-butoxycarbonyl (Boc) group, can create significant A(1,3) strain with a C2 (α) substituent. This forces the C2 substituent to adopt an axial orientation to avoid this steric clash. This conformational bias can be exploited to direct subsequent reactions or control the stereochemical outcome of an epimerization.[5] In contrast, a less bulky group like a benzyl (Bn) group may allow for more conformational flexibility.[5]

  • Directing Group Ability: Some protecting groups can act as directing groups. For example, a group capable of hydrogen bonding or coordinating to a metal catalyst can direct a reagent to a specific face of the molecule, overriding other steric factors.[6]

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can influence the nucleophilicity of the nitrogen and the reactivity of adjacent positions, which can be a key factor in cyclization reactions.

Q3: My reaction temperature seems highly sensitive. What is the underlying principle and how can I optimize it?

Answer: The diastereomeric ratio (d.r.) of a reaction under kinetic control is governed by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways leading to the diastereomers. The relationship is expressed by the equation:

ΔΔG‡ = -RT ln(d.r.)

Where R is the gas constant and T is the absolute temperature. This equation shows that as temperature (T) decreases, a given ΔΔG‡ will result in a higher diastereomeric ratio. Therefore, lowering the reaction temperature is one of the most common and effective strategies to enhance diastereoselectivity .[7][8]

However, lowering the temperature also decreases the overall reaction rate. The optimal temperature is a balance between achieving acceptable selectivity and a practical reaction time.

Optimization Protocol: Temperature Screening

  • Establish a Baseline: Run the reaction at your standard temperature (e.g., room temperature, 20 °C) and determine the d.r. by ¹H NMR or GC analysis of the crude product.

  • Stepwise Cooling: Repeat the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Monitor Conversion: At each temperature, monitor the reaction for conversion (e.g., by TLC or LCMS). Note the time required to consume the starting material.

  • Analyze and Plot: Determine the d.r. for each temperature. Plot d.r. vs. Temperature to find the point of diminishing returns, where further cooling provides a negligible increase in selectivity but drastically increases reaction time.

Q4: I am attempting a catalytic hydrogenation of a substituted pyridine to get a cis-piperidine, but I am getting a mixture. What can I do?

Answer: The catalytic hydrogenation of substituted pyridines to piperidines is a powerful method, and the cis isomer is often the kinetically favored product.[5] However, achieving high selectivity requires careful optimization of the catalyst and conditions.

  • Catalyst Choice: The choice of catalyst is paramount. Platinum-based catalysts (like PtO₂, Adams' catalyst) or rhodium-based catalysts (Rh/C) are often more effective and selective than palladium (Pd/C) for pyridine reduction.[9] Palladium can sometimes require harsher conditions, which may lead to over-reduction or loss of selectivity.

  • Hydrogen Pressure: Increasing hydrogen pressure can favor the formation of the cis isomer. For instance, in some systems, increasing H₂ pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[9] This is because higher pressure can accelerate the rate of hydrogenation relative to any competing isomerization pathways.

  • Solvent/Additive: The reaction is typically run in an acidic solvent like glacial acetic acid. The acid protonates the pyridine nitrogen, activating the ring toward reduction. Ensure the solvent is anhydrous if side reactions are observed.[9]

General Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine

G sub 1. Substituted Pyridine + Glacial Acetic Acid (Solvent) cat 2. Add PtO₂ Catalyst (1-5 mol%) sub->cat react 3. Pressurize Reactor (H₂, 50-80 bar) cat->react stir 4. Stir at RT - 60°C (Monitor by GC/TLC) react->stir workup 5. Filter Catalyst & Concentrate stir->workup product 6. Analyze d.r. (Crude ¹H NMR) workup->product

Sources

Technical Support Center: Efficient Removal of Silver Oxide (Ag₂O) Residues from Methylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-methylation reaction workups involving silver oxide (Ag₂O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to efficiently remove silver residues, ensuring the purity and integrity of your methylated products for downstream applications.

Introduction: The Challenge of Silver Residues in Methylation Reactions

Silver oxide (Ag₂O), in combination with methyl iodide (CH₃I), is a widely used reagent system for the methylation of alcohols and other hydroxyl-containing compounds, a reaction commonly known as the Purdie methylation.[1][2] While effective, this method introduces silver-containing byproducts, primarily silver iodide (AgI), which can contaminate the final product and interfere with subsequent analytical and purification steps.[3] Inadequate removal of these residues can lead to significant challenges, including:

  • Interference with Chromatographic Purification: Silver residues can complicate column chromatography, leading to poor separation and contamination of fractions.

  • Inaccurate Spectroscopic Analysis: The presence of silver byproducts can affect the quality and interpretation of NMR spectra.

  • Inconsistent Experimental Results: Residual silver can potentially interfere with subsequent chemical transformations.

This guide provides a comprehensive overview of the best practices for removing silver oxide and its byproducts from your reaction mixture, ensuring you obtain a pure, characterizable final product.

Frequently Asked Questions (FAQs)

What are the primary silver-containing residues I need to remove after a methylation reaction with Ag₂O and CH₃I?

The main byproduct of this reaction is silver iodide (AgI), a dense, yellow solid that is insoluble in most organic solvents.[4] You may also have unreacted silver oxide (Ag₂O) present in the reaction mixture.

Why is it crucial to remove these silver residues?

Leaving silver residues in your product can lead to several downstream issues:

  • Column Chromatography: Fine silver particles can clog the column frit or the column itself, leading to high backpressure and poor separation.[5] Additionally, silver ions can interact with the silica gel stationary phase, causing band broadening and tailing of your desired compound.[6]

  • NMR Spectroscopy: While silver(I) is not paramagnetic and thus doesn't directly cause the significant peak broadening seen with paramagnetic metals, the presence of fine, suspended silver iodide particles will lead to broad NMR signals and a noisy baseline, making spectral interpretation difficult.[7][8][9]

  • Further Reactions: Residual silver could potentially catalyze unwanted side reactions in subsequent synthetic steps.

What is the most common and effective method for removing silver iodide?

The most widely accepted and effective method is filtration through a pad of Celite® (diatomaceous earth). Celite is a filter aid that forms a porous layer, trapping the fine particles of silver iodide and unreacted silver oxide, allowing the soluble organic product to pass through.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of your methylation reaction.

Issue 1: My reaction mixture is a thick slurry and difficult to filter.
  • Cause: High concentrations of silver salts or a viscous reaction solvent can lead to a thick mixture that is slow to filter.

  • Solution:

    • Dilution: Before filtration, dilute the reaction mixture with a suitable organic solvent in which your product is soluble but the silver salts are not. Common choices include dichloromethane (DCM), chloroform, or ethyl acetate. This will decrease the viscosity and allow for a more efficient filtration.

    • Solvent Choice for Washing: When washing the filter cake, use a solvent that effectively removes your product without dissolving the silver salts. The same solvent used for dilution is often a good choice.

Issue 2: After filtration, my product is still contaminated with silver.
  • Cause:

    • The Celite® pad may have been too thin or improperly packed, allowing fine particles to pass through.

    • The silver iodide particles may be extremely fine (colloidal), passing through the pores of the Celite® pad.

  • Solution:

    • Proper Celite® Pad Preparation: Ensure you are using a sufficiently thick pad of Celite® (at least 1-2 cm). Prepare the pad by creating a slurry of Celite® in your filtration solvent and pouring it onto the filter paper in your funnel under gentle suction. This ensures a uniform and tightly packed pad.

    • Double Filtration: If contamination persists, you can perform a second filtration through a fresh Celite® pad.

    • Centrifugation and Decantation: For very fine particles, you can centrifuge the reaction mixture to pellet the silver salts and then carefully decant the supernatant containing your product before filtering it through Celite®.

Issue 3: I'm seeing significant peak tailing and poor separation during column chromatography.
  • Cause: This is a classic sign of interaction between your compound or impurities with the stationary phase. Residual silver ions can bind to the silica gel, creating active sites that can interact with polar functional groups on your molecule.[6]

  • Solution:

    • Thorough Silver Removal: The best solution is to ensure all silver residues are removed before chromatography using the filtration methods described above.

    • Use of a Co-solvent: In some cases, adding a small amount of a polar co-solvent like methanol or triethylamine to your elution solvent system can help to block the active sites on the silica gel and improve peak shape. However, this should be a secondary measure after ensuring proper silver removal.

Issue 4: My NMR spectrum has broad peaks and a noisy baseline.
  • Cause: The presence of insoluble particulate matter, such as fine silver iodide particles, in your NMR sample will cause line broadening and a poor signal-to-noise ratio.[9] While silver(I) is not paramagnetic, the physical presence of solids disrupts the homogeneity of the magnetic field.

  • Solution:

    • Pre-NMR Filtration: Before preparing your NMR sample, ensure your product is free of any particulate matter. If you suspect residual fines, you can filter your concentrated product through a small plug of cotton or glass wool in a Pasteur pipette.

    • Sample Preparation: Ensure your product is fully dissolved in the deuterated solvent. If you observe any turbidity, filter the NMR sample through a syringe filter (e.g., a 0.45 µm PTFE filter) directly into the NMR tube.

Experimental Protocols

Protocol 1: Standard Workup and Filtration of a Methylation Reaction

This protocol is suitable for a typical lab-scale reaction.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by TLC or another appropriate method), cool the reaction mixture to room temperature.

  • Dilution:

    • Dilute the reaction mixture with 5-10 volumes of a suitable organic solvent (e.g., DCM or ethyl acetate). This will precipitate the silver salts and reduce the viscosity.

  • Preparation of the Celite® Pad:

    • In a Buchner or fritted glass funnel, place a piece of filter paper that fits snugly.

    • Add a layer of Celite® (approximately 1-2 cm thick).

    • Wet the Celite® pad with the same solvent used for dilution and apply gentle vacuum to settle the pad.

  • Filtration:

    • Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum.

    • Wash the reaction flask with additional solvent and pour the washings over the filter cake to ensure all of the product is collected.

    • Continue to wash the filter cake with fresh solvent until a TLC of the filtrate shows no remaining product.

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining traces of iodine.

    • Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram of the Filtration Workflow:

G cluster_reaction Reaction cluster_workup Workup cluster_product Product Reaction Completed Methylation Reaction Mixture Dilute Dilute with Organic Solvent Reaction->Dilute Filter Filter through Celite® Pad Dilute->Filter Wash Wash with Na₂S₂O₃ (aq) & Brine Filter->Wash Dry Dry and Concentrate Wash->Dry Product Pure Methylated Product Dry->Product

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Technical Support Center: Purification Strategies for Separating Cis and Trans Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmaceutical agents.[1][2] The synthesis of substituted piperidines frequently yields mixtures of geometric isomers (cis and trans), which can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Consequently, the robust separation, isolation, and characterization of these isomers are not merely a matter of academic rigor but a critical regulatory and safety requirement in drug development.

This guide is designed to serve as a technical resource, providing field-proven insights and troubleshooting solutions for the common challenges encountered during the purification of cis and trans piperidine isomers. We will delve into the causality behind method selection and optimization, moving beyond simple protocols to empower you with a deeper understanding of the separation science.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification of piperidine isomers in a direct question-and-answer format.

Issue 1: My piperidine compound shows severe peak tailing in HPLC or SFC.

Question: I'm running a separation on a silica-based column (C18, Chiral Stationary Phase, etc.), and my peaks are broad and tailing significantly. What's happening and how do I fix it?

Root Cause Analysis: This is the most common issue when working with piperidine derivatives.[3] The basic nitrogen atom of the piperidine ring has a strong, undesirable interaction with acidic silanol groups (Si-OH) present on the surface of standard silica-based stationary phases.[4][5] This interaction leads to secondary retention mechanisms, causing the analyte to "drag" along the column, resulting in poor peak shape.[3]

Solutions:

  • Mobile Phase Modification (The Primary Fix): The most effective solution is to add a basic modifier to your mobile phase to "mask" the active silanol sites.[3][5] This additive, being a stronger base, will preferentially interact with the silanol groups, preventing your piperidine compound from binding non-specifically.

    • For Reversed-Phase (RP) HPLC: Add 0.1% (v/v) of a volatile amine like triethylamine (TEA) or diethylamine (DEA) to your organic and aqueous mobile phases.[4][5]

    • For Supercritical Fluid Chromatography (SFC): It is standard practice to include 0.1-0.5% DEA or isopropylamine in the alcohol co-solvent (e.g., methanol, ethanol).[4][6]

  • Select a Base-Deactivated Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These "base-deactivated" or "base-deactivated silica" (BDS) columns have end-capped silanol groups or a proprietary surface treatment to minimize these problematic interactions.[4]

  • Increase Ionic Strength: For RP-HPLC, adding a buffer salt like ammonium acetate to the mobile phase can also help shield the silanol groups and improve peak shape.[4]

Issue 2: I have poor resolution or complete co-elution of my cis and trans isomers.

Question: I've addressed peak tailing, but my isomer peaks are still overlapping. How can I improve the separation factor (alpha)?

Root Cause Analysis: The structural difference between cis and trans isomers can be very subtle, leading to insufficient differential partitioning between the stationary and mobile phases.[4] Your current chromatographic system lacks the necessary selectivity to distinguish between them.

Solutions:

  • Screen Different Stationary Phases: Selectivity is primarily driven by the column chemistry. If a standard C18 column fails, explore phases with different retention mechanisms.

    • Phenyl-Hexyl or Cyano-Propyl Phases: These can offer alternative pi-pi or dipole-dipole interactions that may differentiate the isomers more effectively than the hydrophobic interactions of a C18 phase.[7]

    • Chiral Stationary Phases (CSPs): Even for geometric isomers (diastereomers), CSPs can provide the unique steric and interactive environment needed for separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[4][8]

  • Optimize the Mobile Phase: Systematically vary the solvent composition. In SFC, for example, switching the alcohol co-solvent from methanol to ethanol or isopropanol can dramatically alter selectivity.[4]

  • Lower the Column Temperature: Reducing the temperature can sometimes enhance the subtle intermolecular interactions responsible for separation, thereby improving resolution.[4] It is recommended to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum.[5]

  • Consider an Alternative Technique: If extensive chromatographic screening fails, the isomers may be better suited for separation by fractional crystallization.[4][7]

Issue 3: I'm trying fractional crystallization, but I can't get any crystals to form.

Question: I've dissolved my isomer mixture in a solvent where it's less soluble when cold, but it just turns into an oil or remains in solution upon cooling. What should I do?

Root Cause Analysis: Crystal formation is a delicate thermodynamic balance. Failure to crystallize is often due to high solubility of the compound even at low temperatures, the presence of impurities inhibiting lattice formation, or too-rapid cooling.[4]

Solutions:

  • Systematic Solvent Screening: The key to crystallization is finding a solvent system where one isomer is significantly less soluble than the other.[7]

    • Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) and, crucially, solvent mixtures.[7]

    • A good technique is to dissolve the compound in a "good" solvent (where it is highly soluble) and then slowly add a "poor" anti-solvent (where it is insoluble) at an elevated temperature until the solution becomes slightly turbid.

  • Control the Cooling Rate: Slow, controlled cooling is paramount. Rapidly crashing the solid out of solution often traps impurities and the other isomer. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator.[2][4]

  • Induce Crystallization:

    • Seeding: If you have a tiny crystal of the desired pure isomer from a previous attempt, add it to the supersaturated solution to act as a template for crystal growth.[4]

    • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Ensure High Purity: Impurities can act as "crystal poisons." If the crude mixture is heavily contaminated, consider a quick purification by flash chromatography or an acid-base extraction to increase the purity of the isomer mixture before attempting crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I choose: Chromatography or Crystallization?

The choice depends on scale, purity requirements, and the physical properties of your isomers. The following decision tree and table summarize the key considerations.

G cluster_chrom start Start: Cis/Trans Piperidine Mixture scale What is the scale? start->scale is_solid Is the compound a - Crystalline solid? - High melting point? scale->is_solid Large Scale (>1 g) chrom_options Chromatographic Separation scale->chrom_options Small Scale (<1 g) is_solid->chrom_options No / Oily cryst Fractional Crystallization is_solid->cryst Yes sfc Preparative SFC (Fast, Green) chrom_options->sfc High Resolution Required hplc Preparative HPLC (Versatile) chrom_options->hplc High Resolution Required flash Flash Chromatography (Lower Resolution) chrom_options->flash Moderate Purity Acceptable

Caption: Decision tree for selecting a purification method.

FeatureChromatographic Methods (HPLC/SFC)Fractional Crystallization
Primary Use Analytical and preparative scale; high-resolution separation.Primarily for large-scale purification (>1 g).[2]
Advantages Widely applicable, high resolution achievable, methods are often scalable.[9] SFC is fast and uses less organic solvent.[1][10]Cost-effective at scale, can yield very high purity material, environmentally friendly.
Disadvantages Higher solvent consumption (HPLC), higher initial instrument cost (SFC), can be time-consuming to develop methods.[1]Only applicable to crystalline solids, method development (solvent screening) can be tedious, may not work if isomers co-crystallize.[7]
Best For Small-scale, high-purity isolations; difficult separations; non-crystalline compounds.Large quantities of a crystalline compound where one isomer is significantly less soluble.
Q2: My piperidine compound has no UV chromophore. How can I detect it in HPLC?

For compounds lacking a UV-absorbing moiety, several strategies are available:

  • Pre-column Derivatization: This is a common approach where the piperidine is reacted with an agent that attaches a UV-active tag.[5] For instance, reacting the piperidine with para-toluene sulfonyl chloride (PTSC) introduces a strongly UV-absorbing group, enabling sensitive detection.[5]

  • Alternative Detectors:

    • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte.

    • Charged Aerosol Detector (CAD): Similar to ELSD but often provides better sensitivity and a more uniform response.

    • Mass Spectrometry (MS): Provides definitive identification and is highly sensitive.

Q3: What is the difference between fractional crystallization and diastereoselective crystallization?
  • Fractional Crystallization separates geometric isomers (diastereomers) like cis and trans directly based on their different physical properties, such as solubility.[7] You are crystallizing the target molecules themselves.

  • Diastereoselective Crystallization is used to separate enantiomers. Since enantiomers have identical physical properties, they cannot be separated by fractional crystallization. The process involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid for a basic piperidine) to form a pair of diastereomeric salts.[8][11] These salts now have different physical properties and can be separated by crystallization.[11] Afterward, the resolving agent is removed to yield the separated enantiomers.[11][12]

Experimental Protocols

Protocol 1: Analytical SFC Screening for Isomer Separation

This protocol outlines a generic screening method to quickly assess the separability of cis/trans piperidine isomers.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase co-solvent (e.g., methanol) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm filter.[4]

  • Instrumentation: An analytical SFC system with a UV detector and backpressure regulator.

  • Screening Conditions:

    • Column: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 150 x 4.6 mm).[6]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% (v/v) Isopropylamine.[6]

    • Gradient: 5% to 50% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.[6]

    • Backpressure: 150 bar.[6]

    • Column Temperature: 40 °C.[6]

    • Detection: UV at a relevant wavelength (e.g., 220 nm or 254 nm).

  • Analysis: Evaluate the resulting chromatogram for resolution between the isomer peaks. If separation is observed, the method can be optimized by adjusting the gradient, co-solvent (try ethanol or isopropanol), or additive concentration.

Protocol 2: Preparative HPLC Purification of Isomers

This protocol is for isolating milligrams to grams of separated isomers after an analytical method has been developed.

G start Develop & Optimize Analytical Method scaleup Scale-Up Calculation (Increase column diameter, adjust flow rate & loading) start->scaleup dissolve Dissolve Crude Mixture in Mobile Phase (High Concentration) scaleup->dissolve inject Perform Preparative Injections dissolve->inject collect Collect Fractions Based on UV Signal inject->collect analyze Analyze Fraction Purity (Analytical HPLC/SFC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Rotary Evaporator) pool->evap end Isolated Pure Isomers evap->end

Caption: Workflow for preparative HPLC purification.

  • Method Transfer: Transfer the optimized analytical method to a preparative scale column of the same chemistry. The flow rate should be scaled proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of a strong solvent (like DMSO or DMF) or directly in the mobile phase if solubility allows. Ensure the solution is filtered.

  • Chromatographic Conditions (Example):

    • Column: C18 or Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm).[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA), depending on the compound's nature.[7]

    • Flow Rate: Scaled from analytical (e.g., 20 mL/min).

    • Detection: UV detection at the analyte's absorbance maximum.[7]

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector's signal threshold and slope, ensuring clean cuts between the isomer peaks.[7]

  • Post-Purification: Analyze all collected fractions using the analytical method to confirm purity. Pool the fractions containing the pure desired isomer (>98% purity).

  • Isolation: Remove the mobile phase solvent under reduced pressure (rotary evaporation) to yield the purified solid isomer.[7]

References

  • Benchchem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Benchchem. (2025). comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. Benchchem.
  • Schering Corporation. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Benchchem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Benchchem. (2025). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. Benchchem.
  • Benchchem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Benchchem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • European Patent Office. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Googleapis.com.
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.
  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International.

Sources

Validation & Comparative

Technical Guide: Absolute Configuration Validation of (3R,4S)-4-methoxy-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Light Atom" Challenge

In drug development, the piperidine scaffold is ubiquitous, yet validating the absolute configuration of substituted piperidines like (3R,4S)-4-methoxy-3-methylpiperidine presents a specific crystallographic challenge.

As a free base, this molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen). When using standard Molybdenum (Mo) K


 radiation (

Å), these atoms exhibit negligible anomalous scattering. Consequently, the Flack parameter —the gold standard metric for absolute configuration—often yields statistically insignificant results (e.g.,

), rendering the assignment ambiguous.

This guide outlines a validated workflow to overcome this limitation by comparing X-ray diffraction (XRD) against spectroscopic alternatives and detailing a heavy-atom derivatization protocol that guarantees unambiguous stereochemical assignment.

Comparative Analysis: X-ray vs. NMR vs. VCD

Before committing to a crystallization campaign, researchers must evaluate if XRD is the optimal tool. The following analysis compares Single Crystal XRD (SC-XRD) against Vibrational Circular Dichroism (VCD) and NMR derivatization (Mosher's Method).

Method Selection Matrix
FeatureSC-XRD (Heavy Atom Salt) NMR (Mosher's Method) VCD (Vibrational Circular Dichroism)
Primary Requirement Single Crystal (solid state)Pure compound (solution)Pure compound (solution)
Sample State Solid (Salt form preferred)Liquid/SolventLiquid/Solvent
Directness Direct (Ab initio determination)Indirect (Relies on chemical shift models)Direct (Ab initio via DFT calc)
Confidence Level High (Flack parameter < 0.[1]05)Medium-High (Risk of conformational ambiguity)High (If DFT match is >95%)
Turnaround Time 3–7 Days (Crystallization dependent)1–2 Days (Synthesis + NMR time)2–4 Days (Calculation intensive)
Cost Efficiency High (if in-house); Low (if outsourced)HighMedium (Software/Hardware costs)
Suitability for (3R,4S) Best (If HBr salt is formed)Good (Secondary amine is derivatizable)Good (If conformational flexibility is low)
Decision Pathway

The following diagram illustrates the logical flow for selecting the validation method based on sample physical properties.

MethodSelection Start Start: (3R,4S)-4-methoxy-3-methylpiperidine IsSolid Is the Free Base a Solid? Start->IsSolid HeavyAtom Contains Heavy Atom (S, P, Cl, Br)? IsSolid->HeavyAtom Yes Derivatize Derivatize: Form HBr or HCl Salt IsSolid->Derivatize No (Oil) CanCrystallize Can it Crystallize? XRD_Mo SC-XRD (Mo Source) CanCrystallize->XRD_Mo Yes (HBr Salt) VCD_NMR Use VCD or Mosher NMR CanCrystallize->VCD_NMR No (Amorphous) HeavyAtom->XRD_Mo Yes (Br, I, S) XRD_Cu SC-XRD (Cu Source) HeavyAtom->XRD_Cu No (C, H, N, O only) Derivatize->CanCrystallize

Figure 1: Decision matrix for selecting the absolute configuration validation method. Note the critical path requiring salt formation for light-atom oils.

The Protocol: X-ray Validation via Hydrobromide Salt

To validate the (3R,4S) configuration of 4-methoxy-3-methylpiperidine, we cannot rely on the free base. We must introduce a "heavy" atom to serve as an anomalous scatterer. The Hydrobromide (HBr) salt is the optimal choice because the Bromine atom (


) provides a strong anomalous signal even with standard Mo radiation.
Step 1: Salt Formation (Derivatization)

The goal is to convert the oily free base into a crystalline solid with a heavy atom.

  • Dissolution: Dissolve 50 mg of (3R,4S)-4-methoxy-3-methylpiperidine free base in 0.5 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of 48% aqueous HBr (or 1.0 M HBr in ethanol) dropwise.

  • Precipitation: Add diethyl ether dropwise until the solution turns slightly turbid.

  • Isolation: Cool to 4°C. Filter the resulting precipitate.

Step 2: Crystal Growth (Vapor Diffusion)

High-quality single crystals are required for low-error Flack parameters.

  • Technique: Vapor Diffusion (Sitting Drop or Vial-in-Vial).[2]

  • Inner Solvent: Ethanol/Methanol (Solvent).

  • Outer Solvent: Diethyl Ether or Hexane (Antisolvent).

  • Procedure: Place the salt solution in a small inner vial. Place this uncapped vial inside a larger jar containing the antisolvent. Cap the outer jar tightly.

  • Timeline: Allow to stand undisturbed for 2–5 days. The antisolvent will diffuse into the alcohol, slowly lowering solubility and growing high-quality prisms.

Step 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryostream). This reduces thermal motion (atomic displacement parameters), improving resolution.[3]

  • Redundancy: Aim for high redundancy (>4x). This improves the precision of intensity measurements (

    
    ), which is critical for detecting the small Bijvoet differences caused by anomalous scattering.
    
  • Friedel Pairs: Ensure the collection strategy covers a full sphere of reciprocal space to measure Friedel pairs (

    
     and 
    
    
    
    ).

Experimental Data & Interpretation

The following section details the specific metrics required to validate the structure.

The Flack Parameter ( )

The Flack parameter is defined by the relation:


[1][4]
  • 
    :  The model matches the absolute structure.
    
  • 
    :  The model is the inverted enantiomer (wrong absolute structure).
    
  • 
    :  Racemic twin or ambiguous data.
    
Representative Data Table (Target Values)

For a successful validation of the (3R,4S)-4-methoxy-3-methylpiperidine HBr salt , your crystallographic report must meet these criteria:

ParameterTarget ValueInterpretation
Space Group

or

Must be non-centrosymmetric (chiral).
R1 (Final) < 5.0%Indicates a high-quality structural model.
Flack Parameter (

)
-0.05 to 0.05 Confirms the absolute configuration is correct.
Flack Error (

)
< 0.04 Statistical certainty (requires heavy atom like Br).
Hooft Parameter (

)
< 0.05Bayesian alternative to Flack; typically more robust.
Anomalous Signal SignificantBr contributes to measurable Bijvoet differences.
Structural Logic Diagram

The workflow below visualizes the transformation from raw diffraction data to the final stereochemical assignment.

XrayWorkflow Crystal Single Crystal (HBr Salt) Diffraction X-Ray Diffraction (Collection at 100K) Crystal->Diffraction Integration Data Integration (SAINT/CrysAlis) Diffraction->Integration Raw Frames Solution Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solution hkl File Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Initial Model Validation Check Flack (x) Refinement->Validation Refine F^2 Validation->Refinement x ~ 1.0 (Invert Model) Result Absolute Config Confirmed Validation->Result x ~ 0.0(4)

Figure 2: Crystallographic workflow for absolute configuration determination. The feedback loop at "Validation" implies inverting the model if x ≈ 1.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[4] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717.
  • International Union of Crystallography (IUCr). (2023). Online Dictionary of Crystallography: Flack Parameter. Link

  • Stephens, P. J., et al. (2010). Structural determination of chiral molecules using VCD. Chemical Communications, 46, 599-601. (Comparison reference for VCD).

Sources

A Comparative Guide to COSY and NOESY NMR Analysis of 3,4-Disubstituted Piperidine Conformers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to adopt a stable chair-like conformation, which positions substituents in well-defined three-dimensional space, profoundly influencing molecular recognition and pharmacological activity.[2] For drug development professionals, understanding and controlling the conformational equilibrium of substituted piperidines is not merely an academic exercise; it is a critical step in designing potent, selective, and safe therapeutic agents.[3][4]

This guide provides an in-depth comparison and procedural walkthrough of two powerful Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the unambiguous conformational analysis of 3,4-disubstituted piperidines. We will move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Pillar 1: The Foundational Principles of COSY and NOESY

To rationally analyze piperidine conformers, one must first understand what each NMR experiment reveals. While both are two-dimensional (2D) techniques that plot a ¹H NMR spectrum against itself, they probe fundamentally different relationships between protons.

COSY: Mapping the Covalent Framework

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through covalent bonds (J-coupling), typically over two or three bonds.[5][6] A cross-peak in a COSY spectrum between two distinct proton signals, Hₐ and Hₑ, serves as definitive proof that these protons are part of the same spin system, such as adjacent protons on a carbon chain (H-C-C-H). For the piperidine ring, COSY is indispensable for tracing the proton connectivity from one position to the next, allowing for the initial assignment of the proton spin systems.[7]

NOESY: Charting Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY), in contrast, detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are directly connected by bonds.[8][9] The signal arises from through-space dipolar coupling. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance (r⁻⁶) between the two protons.[10] This relationship makes NOESY an extraordinarily sensitive tool for distinguishing between conformers, as small changes in inter-proton distances lead to significant changes in NOE intensity.[11]

Pillar 2: The Integrated Experimental Workflow

A robust conformational analysis relies on a logical sequence of experiments, where each step builds upon the last. The following workflow is designed to be a self-validating system for analyzing 3,4-disubstituted piperidines.

G cluster_prep Preparation & Initial Scans cluster_2D_acq 2D Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output SamplePrep Sample Preparation (5-10 mg in 0.5 mL CDCl₃) OneD_H1 1D ¹H NMR Acquisition (Reference & Assign Obvious Signals) SamplePrep->OneD_H1 COSY_Acq gCOSY Acquisition (Identifies J-Coupling Network) OneD_H1->COSY_Acq NOESY_Acq NOESY Acquisition (Probes Spatial Proximity) COSY_Acq->NOESY_Acq Processing 2D Fourier Transform & Phasing (e.g., NMRPipe, TopSpin) NOESY_Acq->Processing J_Coupling J-Coupling Analysis (Extract ³JHH values) Processing->J_Coupling NOE_Analysis NOE Cross-Peak Analysis (Identify Key Spatial Correlations) Processing->NOE_Analysis J_Coupling->NOE_Analysis Cross-validation Model Definitive 3D Conformational Model NOE_Analysis->Model

Caption: Integrated workflow for NMR-based conformational analysis.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a sample of sufficient concentration and purity for 2D NMR analysis.

  • Protocol:

    • Accurately weigh 5-10 mg of the purified 3,4-disubstituted piperidine derivative.[3]

    • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the solvent does not contain residual water, which can obscure the N-H signal.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Cap the tube and vortex briefly to ensure homogeneity.

2. Gradient COSY (gCOSY) Acquisition

  • Objective: To map the through-bond proton connectivity network of the piperidine ring.

  • Causality: A gradient-selected COSY is preferred as it provides cleaner spectra with fewer artifacts compared to older magnitude-mode experiments.

  • Protocol (Generic Parameters):

    • Insert the sample into the spectrometer and perform standard locking and shimming procedures.[12]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (tof or o1p).[12][13]

    • Load a standard gradient-enhanced COSY parameter set (e.g., 'gcosy' on Varian/Agilent, 'cosygpph' on Bruker).[12]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (nt) to a multiple of 2 or 4 (e.g., 4, 8) for adequate signal-to-noise and phase cycling.

    • Set the number of increments in the indirect dimension (ni or td1) to 256 or 512 for sufficient digital resolution.

    • Initiate acquisition. A typical gCOSY experiment takes 20-40 minutes.

3. Phase-Sensitive NOESY Acquisition

  • Objective: To detect through-space correlations that reveal the 3D arrangement of protons.

  • Causality: The choice of mixing time (d8 or mix) is the most critical parameter.[14] For small molecules like piperidine derivatives, a longer mixing time (500-900 ms) is required to allow the NOE to build up sufficiently.[8][14] Using a phase-sensitive pulse sequence (e.g., 'noesygpphpp' on Bruker) allows for the differentiation of positive NOE signals from negative exchange peaks.[8]

  • Protocol (Generic Parameters):

    • Using the same locked and shimmed sample, load a standard phase-sensitive gradient NOESY parameter set.[15]

    • Set the spectral width and transmitter offset identical to the COSY experiment.

    • Crucially, set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 500 ms to 800 ms. [10][14]

    • Set nt to a multiple of 8 (e.g., 8, 16) to achieve good signal-to-noise.

    • Set td1 to 256 or 512.

    • Initiate acquisition. A NOESY experiment will typically take longer than a COSY, often 1-3 hours.

4. Data Processing

  • Objective: To convert the raw time-domain data (FID) into a frequency-domain 2D spectrum for analysis.

  • Workflow:

    • The raw data is processed using software such as TopSpin (Bruker), VnmrJ (Agilent), or third-party packages like NMRPipe.[16][17]

    • The process involves applying a window function (e.g., sine-bell) to improve resolution or sensitivity, followed by a 2D Fourier Transform.

    • The resulting spectrum must be carefully phased in both dimensions to ensure pure absorption lineshapes, which is critical for accurate integration and analysis.

    • A final baseline correction is applied across both dimensions.

Pillar 3: Interpretation and Conformational Assignment

Let us consider a hypothetical 3,4-disubstituted piperidine. The first step after processing is to use the COSY spectrum to assign all the protons on the piperidine ring by "walking" around the spin system. Once assigned, the crucial conformational information is extracted from J-couplings and NOE correlations.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents can be either axial (ax) or equatorial (eq). The relative orientation of the 3- and 4-substituents defines the diastereomer (cis or trans).

DiastereomerPossible Conformations (R₃, R₄)
cis diequatorial (eq, eq) OR diaxial (ax, ax)
trans axial-equatorial (ax, eq) OR equatorial-axial (eq, ax)
J-Coupling Analysis: Gauging Dihedral Angles

The magnitude of the three-bond coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This provides the first, powerful clue to the substituent's orientation.

Coupling InteractionDihedral AngleTypical ³JHH (Hz)Interpretation
ax-ax ~180°10 - 13 Strong evidence for axial protons.[2][18]
ax-eq ~60°2 - 5Indicates an axial-equatorial relationship.
eq-eq ~60°2 - 5Indicates an equatorial-equatorial relationship.

By extracting the coupling constants from the high-resolution 1D ¹H spectrum or from slices of the 2D spectra, one can determine if a ring proton is axial or equatorial. For example, a proton at C-3 showing a large coupling (>10 Hz) to a proton at C-2 and another large coupling to a proton at C-4 must be in an axial position.

NOESY Analysis: The Definitive Proof

While J-couplings are powerful, NOESY provides the unambiguous spatial information to lock in the conformation. The key is to look for correlations between protons that are close in space in one conformer but distant in another. The most diagnostic NOEs involve 1,3-diaxial interactions.

Case Study: Distinguishing cis (diequatorial) vs. trans (axial-equatorial) Conformers

Let's assume the lowest energy conformer for the cis isomer is diequatorial and for the trans isomer is axial-equatorial.

Expected NOE Correlations for the cis-diequatorial Conformer: In this conformation, the key feature is the close proximity of the axial protons on the same face of the ring.

  • Strong 1,3-diaxial NOEs: H-2ax ↔ H-4ax, H-2ax ↔ H-6ax, H-4ax ↔ H-6ax.

  • Substituent NOEs: The equatorial substituent at C-3 (R₃) will show NOEs to the adjacent equatorial proton H-2eq and H-4eq.

Sources

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.